N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core with an acetylphenyl and pyrrol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-acetylphenylamine with 3-(1H-pyrrol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzoic acid
- N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)aniline
Uniqueness
N-(4-acetylphenyl)-3-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c1-14(22)15-7-9-17(10-8-15)20-19(23)16-5-4-6-18(13-16)21-11-2-3-12-21/h2-13H,1H3,(H,20,23) |
InChI Key |
ZVWXFWULDPMRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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